molecular formula C10H12BrNO4S B12506016 N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide

Cat. No.: B12506016
M. Wt: 322.18 g/mol
InChI Key: MGLSPRRHWDZMLO-UHFFFAOYSA-N
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Description

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves the reaction of 4-bromophenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of an amine-substituted product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit LuxR-type receptors, which are involved in bacterial quorum sensing . This inhibition can disrupt bacterial communication and potentially reduce pathogenicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is unique due to its specific structural features that allow it to interact with LuxR-type receptors effectively. Its methanesulfonamide group provides additional stability and specificity in its interactions .

Properties

Molecular Formula

C10H12BrNO4S

Molecular Weight

322.18 g/mol

IUPAC Name

methanesulfonamido 3-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3

InChI Key

MGLSPRRHWDZMLO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)Br

Origin of Product

United States

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